3-Amino-1-ethyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-ethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C7H10N2O It is a derivative of pyridinone, characterized by the presence of an amino group at the third position and an ethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,3-dicarbonyl compounds with ammonium acetate in the presence of a suitable solvent such as benzene. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product . Another method involves the use of enamino ketones, which are heated with ammonium acetate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
3-Amino-1-ethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: This compound has a trifluoromethyl group at the sixth position, which can significantly alter its chemical and biological properties.
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one:
Uniqueness
3-Amino-1-ethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-1-ethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSRDESYSIHKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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